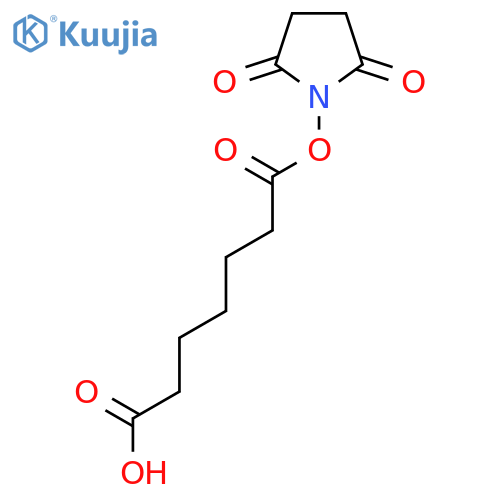

Cas no 74648-13-8 (7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid)

7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid 化学的及び物理的性質

名前と識別子

-

- 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid

-

- インチ: 1S/C11H15NO6/c13-8-6-7-9(14)12(8)18-11(17)5-3-1-2-4-10(15)16/h1-7H2,(H,15,16)

- InChIKey: XPQVQBKWJUHXJN-UHFFFAOYSA-N

- SMILES: O(C(CCCCCC(=O)O)=O)N1C(CCC1=O)=O

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 18

- 回転可能化学結合数: 8

- 複雑さ: 349

- XLogP3: -0.1

- トポロジー分子極性表面積: 101

7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A109009023-25g |

7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid |

74648-13-8 | 95% | 25g |

$2233.11 | 2023-09-01 | |

| Alichem | A109009023-10g |

7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid |

74648-13-8 | 95% | 10g |

$1263.00 | 2023-09-01 | |

| Alichem | A109009023-5g |

7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid |

74648-13-8 | 95% | 5g |

$825.16 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741896-1g |

7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid |

74648-13-8 | 98% | 1g |

¥4504.00 | 2024-07-28 |

7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid 関連文献

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acidに関する追加情報

Recent Advances in the Application of 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic Acid (CAS: 74648-13-8) in Chemical Biology and Pharmaceutical Research

7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid (CAS: 74648-13-8) is a versatile chemical compound that has garnered significant attention in recent years due to its applications in chemical biology and pharmaceutical research. This compound, characterized by its reactive N-hydroxysuccinimide (NHS) ester group and carboxylic acid functionality, serves as a critical linker in bioconjugation strategies, enabling the covalent attachment of biomolecules such as proteins, peptides, and oligonucleotides to various substrates. Recent studies have explored its utility in drug delivery systems, targeted therapeutics, and diagnostic tools, highlighting its potential to advance precision medicine.

One of the most notable applications of 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid is in the development of antibody-drug conjugates (ADCs). ADCs represent a promising class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs. The NHS ester moiety of this compound facilitates efficient conjugation to lysine residues on antibodies, while the carboxylic acid group allows for further functionalization with payloads such as chemotherapeutic agents or imaging probes. Recent preclinical studies have demonstrated the efficacy of ADCs incorporating this linker, showing improved tumor targeting and reduced off-target effects compared to traditional chemotherapy.

In addition to its role in ADCs, 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid has been employed in the design of prodrugs and stimuli-responsive drug delivery systems. Researchers have leveraged its reactivity to create pH-sensitive or enzyme-cleavable linkers, enabling controlled release of therapeutic agents in specific physiological environments. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the use of this compound to develop a prodrug activated by tumor-associated proteases, achieving selective drug release in cancerous tissues while minimizing systemic toxicity.

Beyond therapeutic applications, this compound has also found utility in diagnostic and imaging modalities. Its bifunctional nature allows for the conjugation of fluorescent dyes or radiolabels to biomolecules, facilitating the development of advanced imaging probes. A recent study in Bioconjugate Chemistry highlighted its use in constructing near-infrared fluorescent probes for real-time visualization of tumor margins during surgical procedures, showcasing its potential to enhance precision in oncology.

Despite its promising applications, challenges remain in optimizing the stability and pharmacokinetics of conjugates derived from 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid. Ongoing research is focused on modifying the linker's structure to improve its in vivo performance, such as by incorporating polyethylene glycol (PEG) spacers to enhance solubility and reduce immunogenicity. Furthermore, advances in computational chemistry are enabling the rational design of next-generation linkers with tailored properties for specific applications.

In conclusion, 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid (CAS: 74648-13-8) represents a valuable tool in the toolkit of chemical biologists and pharmaceutical researchers. Its versatility in bioconjugation, coupled with recent innovations in drug delivery and diagnostics, underscores its potential to drive advancements in targeted therapies and precision medicine. As research continues to uncover new applications and refine its properties, this compound is poised to play an increasingly important role in the development of next-generation biomedical technologies.

74648-13-8 (7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid) Related Products

- 1021208-30-9(N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide)

- 1618099-61-8(2-methoxy-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, E)

- 2229475-78-7(2-2-(difluoromethoxy)-3-methylphenyloxirane)

- 2172511-39-4(4-bromo-3-(sulfanylmethyl)phenol)

- 2228613-38-3(tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)

- 78146-52-8(Phenylglyoxal Monohydrate)

- 877635-58-0(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate)

- 2097998-73-5(2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one)

- 1491137-94-0(2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol)

- 1807941-00-9((1S)-1-3-Fluoro-4-(1H-pyrazol-1-yl)phenylethan-1-amine Hydrochloride)